![molecular formula C11H13NO6S B2697256 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid CAS No. 927963-82-4](/img/structure/B2697256.png)

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

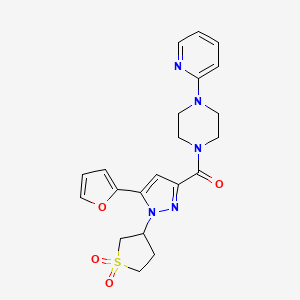

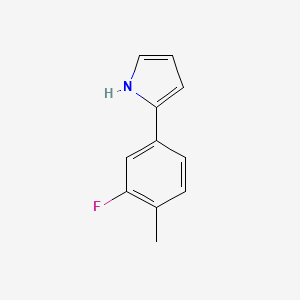

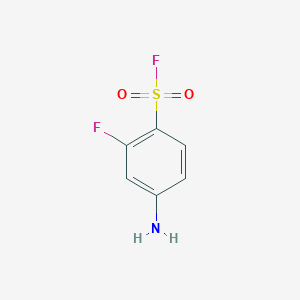

4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid is a complex organic compound. The molecule contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 2 hydroxyl groups, and 1 sulfonamide . The compound consists of 32 atoms in total: 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a six-membered aromatic ring, aliphatic and aromatic carboxylic acids, hydroxyl groups, and a sulfonamide . The molecule contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Scientific Research Applications

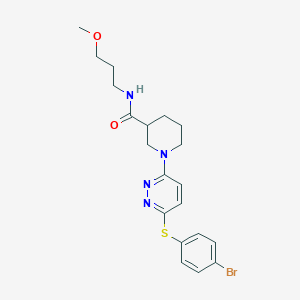

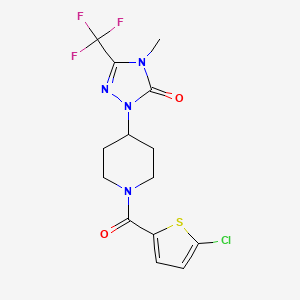

Medicinal Chemistry and Drug Design

Sulfonamide Functional Group : The sulfonamide group, integral to compounds like 4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid, plays a pivotal role in medicinal chemistry. It appears in many marketed drugs, including sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. This demonstrates the sulfonamide group's critical function as an isostere for the carboxylic acid group of natural substrates, such as 4-aminobenzoic acid, highlighting its importance in drug design and therapeutic applications (Kalgutkar, Jones, & Sawant, 2010).

Carbonic Anhydrase Inhibition : Compounds derived from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid have been shown to be effective inhibitors of carbonic anhydrase isozymes. These derivatives exhibit strong topical antiglaucoma properties by inhibiting enzymes involved in aqueous humor secretion within the eye. This application signifies the therapeutic potential of derivatives in treating conditions like glaucoma (Mincione et al., 2001).

Human Carbonic Anhydrase Inhibition : Further research into benzamide-4-sulfonamides, obtained by reacting 4-sulfamoyl benzoic acid with primary and secondary amines, indicates their effectiveness as inhibitors of various human carbonic anhydrase isoforms. These findings underscore the potential for developing new, highly effective inhibitors for therapeutic use (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Material Science

Synthesis of Sulfonated Poly(Ether Ether Ketone) : The synthesis of new sulfonated poly(ether ether ketone) (SPEEK) containing pendant carboxyl groups showcases the application of derivatives in material science, particularly for direct methanol fuel cell applications. This illustrates the compound's utility in creating materials with specific properties, such as high selectivity and efficiency for fuel cell membranes (Li et al., 2009).

Properties

IUPAC Name |

4-(2-carboxypropylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-7(10(13)14)6-19(17,18)12-9-4-2-8(3-5-9)11(15)16/h2-5,7,12H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONCUVJHOYVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2697178.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2697185.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2697186.png)

![3-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697189.png)

![(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2697194.png)